Methyl 6-acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-acetyl-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-11(22)21-9-8-14-15(10-21)27-18(16(14)19(24)26-3)20-17(23)12-4-6-13(25-2)7-5-12/h4-7H,8-10H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBXBNQVVXAUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₆N₂O₃S
- Molecular Weight : 240.32 g/mol
The compound features a thieno[2,3-c]pyridine ring system, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, selective histone deacetylase (HDAC) inhibitors have shown potent activity against various leukemia cell lines. This compound may act through similar pathways by modulating gene expression involved in cell cycle regulation and apoptosis .
Neuroprotective Effects
Compounds derived from tetrahydrothieno[2,3-c]pyridine structures have been investigated for neuroprotective effects. These effects are often attributed to their ability to inhibit oxidative stress and inflammation in neuronal cells. The presence of the methoxybenzamide moiety suggests potential interactions with neurotransmitter systems that could provide neuroprotection .
Antimicrobial Activity
The thieno[2,3-c]pyridine scaffold has also been associated with antimicrobial properties. Preliminary studies suggest that modifications at the nitrogen and carbon positions can enhance the antimicrobial efficacy against various pathogens. The specific activity of this compound against bacterial strains remains to be fully elucidated but shows promise based on structural analogs .
The proposed mechanisms of action for this compound include:
- HDAC Inhibition : By inhibiting HDACs, the compound may promote hyperacetylation of histones leading to altered gene expression profiles conducive to cancer cell death.
- Antioxidant Activity : The compound may reduce reactive oxygen species (ROS) levels in cells, thereby protecting against oxidative damage.
- Modulation of Neurotransmitter Systems : The methoxy group may facilitate interactions with neurotransmitter receptors or transporters.
Research Findings and Case Studies
A review of existing literature highlights several case studies where similar compounds have been tested:
Q & A
Q. What are the key synthetic routes for Methyl 6-acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?
The synthesis typically involves multi-step reactions:
- Cyclization : Thiophene and pyridine precursors undergo cyclization to form the tetrahydrothieno[2,3-c]pyridine core .
- Amidation : Reaction with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) introduces the benzamido group .
- Esterification : Methylation of the carboxylic acid moiety using methyl iodide under basic conditions completes the synthesis . Critical Parameters : Temperature (often 0–60°C), solvent choice (DMF, THF), and reaction time (6–24 hrs) significantly impact yield and purity .
Q. How is the molecular structure of this compound characterized?
Structural validation employs:
- NMR Spectroscopy : H and C NMR confirm functional groups (e.g., acetyl, methoxy) and regiochemistry .
- X-ray Crystallography : Resolves 3D conformation, including bond angles and torsion in the tetrahydrothieno-pyridine ring .
- Mass Spectrometry : ESI-MS verifies molecular weight (e.g., observed [M+1] = 421.3 in related analogs) .
Q. What initial biological activity screening methods are applicable?
- In Vitro Assays : Evaluate binding affinity to targets (e.g., antitubulin activity via microtubule polymerization inhibition) .
- Cell-Based Studies : Assess cytotoxicity in cancer cell lines (e.g., IC determination) using MTT or SRB assays .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and purity?
Methodological Approaches :
- Catalyst Screening : Test alternative bases (e.g., NaH vs. KCO) for amidation efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for cyclization kinetics .
- Purification : Use flash chromatography (ethyl acetate/petroleum ether gradients) or recrystallization to enhance purity . Example Reaction Table :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclization | THF, 60°C, 12 hrs | 50–65% |
| Amidation | 4-Methoxybenzoyl chloride, DMF, RT | 70–85% |
Q. What computational methods validate the compound’s 3D conformation and electronic properties?
- Density Functional Theory (DFT) : Predicts bond dissociation energies, HOMO-LUMO gaps, and charge distribution .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological environments .
- Docking Studies : Models interactions with biological targets (e.g., tubulin binding pockets) to rationalize activity .
Q. How can contradictions in biological activity data be resolved?
Strategies :
- Assay Reproducibility : Validate results across multiple labs using standardized protocols (e.g., ATP-based vs. resazurin assays) .
- Metabolic Stability Testing : Assess compound degradation in serum to explain variability in IC values .
- Structural Confirmation : Re-analyze active batches via X-ray crystallography to rule out isomerization or impurities .
Q. What structure-activity relationship (SAR) strategies enhance biological potency?
- Functional Group Modification : Replace the acetyl group with bulkier substituents (e.g., benzyl) to probe steric effects .
- Bioisosteric Replacement : Substitute the methoxy group with electron-withdrawing groups (e.g., nitro) to modulate electronic properties . Key Findings :
- Acetyl → Benzyl substitution increases cytotoxicity (IC from 12 µM → 4 µM in MCF-7 cells) .
- Methoxy → Nitro substitution improves metabolic stability (t increased by 2.5×) .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity?
- Re-evaluate Force Fields : Ensure MD simulations use updated parameters for sulfur-containing heterocycles .
- Solvent Effects : Include explicit water molecules in docking models to account for hydrophobic interactions .
- Experimental Validation : Synthesize predicted active analogs (e.g., nitro derivatives) to test hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
